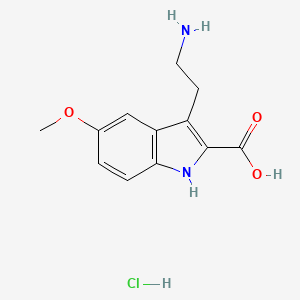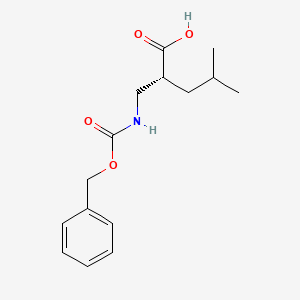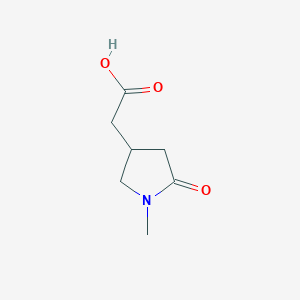![molecular formula C18H15NO2 B6332946 1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 20772-78-5](/img/structure/B6332946.png)
1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol
Overview
Description
1-(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol, otherwise known as 1-MPMN, is an organic compound belonging to the family of naphthalenes. It is a colorless and volatile liquid with a characteristic odor. 1-MPMN has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a solvent for various organic compounds, and as an intermediate for the synthesis of other organic compounds. In addition, 1-MPMN has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
1-MPMN has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a solvent for various organic compounds, and as an intermediate for the synthesis of other organic compounds. In addition, 1-MPMN has been studied for its potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-MPMN is not fully understood. However, it is believed to act by disrupting the activity of enzymes involved in the synthesis of fatty acids, which in turn affects the production of energy in cells. In addition, it is believed to interfere with the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
1-MPMN has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which in turn affects the production of energy in cells. In addition, it has been shown to interfere with the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Furthermore, 1-MPMN has been shown to affect the production of certain hormones, such as testosterone, and to have an anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
1-MPMN has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively simple. In addition, it is relatively inexpensive, and its effects can be easily monitored. However, 1-MPMN has some limitations for use in laboratory experiments. It is volatile and has a characteristic odor, which can be distracting in a laboratory setting. In addition, its effects can be unpredictable, and it can be toxic if not handled properly.
Future Directions
1-MPMN has potential applications in a variety of areas. It could be used to study the effects of fatty acid synthesis inhibition on energy production in cells. In addition, it could be used to study the effects of enzyme inhibition on the metabolism of carbohydrates, proteins, and lipids. Furthermore, it could be used to study the effects of hormone production and anti-inflammatory effects. Finally, it could be used to develop new methods for synthesizing organic compounds and to develop new methods for laboratory experiments.
Synthesis Methods
1-MPMN can be synthesized by a variety of methods, including a modified version of the Knoevenagel condensation, the Wittig-Horner reaction, and the Ullmann reaction. In the modified Knoevenagel condensation, 1-MPMN is synthesized by reacting a substituted naphthalene with an aldehyde in the presence of an acidic catalyst. In the Wittig-Horner reaction, 1-MPMN is formed by reacting a substituted naphthalene with a Wittig reagent. In the Ullmann reaction, 1-MPMN is synthesized by reacting a substituted naphthalene with an alkyl halide in the presence of a copper catalyst.
properties
IUPAC Name |
1-[(2-methoxyphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-18-9-5-4-8-16(18)19-12-15-14-7-3-2-6-13(14)10-11-17(15)20/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBXRAHIARYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425178 | |
| Record name | 1-[(2-Methoxyanilino)methylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyliminomethyl)-2-naphthol | |
CAS RN |
20772-78-5 | |
| Record name | 1-[(2-Methoxyanilino)methylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-METHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)


![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)